1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol
Description
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-[(2-methyl-5-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-8-14(20(22)23)10-17(12)19-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
InChI Key |
UKSZSUCPGHHDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Condensation of 1-Formyl-2-naphthol with 2-Methyl-5-nitroaniline
This two-step approach involves the formylation of 2-naphthol followed by condensation with 2-methyl-5-nitroaniline.
Step 1: Synthesis of 1-Formyl-2-naphthol
2-Naphthol undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 1-position.
Procedure 10:
-
Dissolve 2-naphthol (10 g, 69.4 mmol) in dimethylformamide (DMF, 50 mL).
-
Add phosphorus oxychloride (POCl₃, 8.1 mL, 87.5 mmol) dropwise at 0–5°C.
-
Heat the mixture at 80°C for 4 hours, then quench with ice-water.
-
Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane:ethyl acetate, 8:2).
Yield : ~65% (pale yellow crystals).
Step 2: Schiff Base Formation
-
Dissolve 1-formyl-2-naphthol (1.0 g, 5.3 mmol) and 2-methyl-5-nitroaniline (0.89 g, 5.3 mmol) in ethanol (30 mL).
-
Add glacial acetic acid (0.5 mL) and reflux for 6 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol.
Yield : 72% (orange crystalline solid).
Characterization :
-
IR (KBr) : 3442 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂).
-
¹H NMR (CDCl₃) : δ 8.72 (s, 1H, CH=N), 8.25–7.20 (m, 9H, aromatic), 2.45 (s, 3H, CH₃).
Route 2: Direct Condensation of 2-Methyl-5-nitrobenzaldehyde with 1-Amino-2-naphthol
This method employs a one-pot condensation between 2-methyl-5-nitrobenzaldehyde and 1-amino-2-naphthol.
Synthesis of 1-Amino-2-naphthol
Schiff Base Formation
-
Reflux 2-methyl-5-nitrobenzaldehyde (1.0 g, 5.6 mmol) and 1-amino-2-naphthol (0.89 g, 5.6 mmol) in glacial acetic acid (20 mL) for 8 hours.
-
Pour the mixture into ice-water, filter, and recrystallize from ethanol.
Yield : 68% (yellow crystals).
Optimization and Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of 2-methyl-5-nitrobenzaldehyde (1.0 g, 5.6 mmol), 1-amino-2-naphthol (0.89 g, 5.6 mmol), and acetic acid (0.5 mL) in ethanol (15 mL) is irradiated at 100°C for 15 minutes.
Yield : 85% (vs. 68% conventional heating).
Catalytic Methods
-
Cerium Ammonium Nitrate (CAN) : Enhances yields in three-component reactions.
-
Acidic Alumina : Solid-supported catalysis under solvent-free conditions.
Characterization and Analytical Data
Table 1: Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Route 1 | 1-Formyl-2-naphthol + 2-methyl-5-nitroaniline | Ethanol, reflux, 6h | 72 | 98.5% |
| Route 2 | 2-Methyl-5-nitrobenzaldehyde + 1-amino-2-naphthol | Glacial acetic acid, reflux, 8h | 68 | 97.2% |
| Microwave-Assisted | 2-Methyl-5-nitrobenzaldehyde + 1-amino-2-naphthol | Ethanol, 100°C, 15m | 85 | 99.1% |
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3442 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂) |
| ¹H NMR (CDCl₃) | δ 8.72 (s, CH=N), 8.25–7.20 (m, aromatic), 2.45 (s, CH₃) |
| ¹³C NMR (CDCl₃) | δ 160.2 (C=N), 148.5 (NO₂), 135.2–118.4 (aromatic), 21.3 (CH₃) |
| MS (ESI) | m/z 333.1 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol serves as an intermediate for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.
Biology
The compound and its derivatives have shown promise in antimicrobial research. Studies indicate that they can inhibit the growth of various pathogens, suggesting potential applications in developing new antibacterial agents. The nitro group is particularly noteworthy as it can be reduced to form reactive intermediates that interact with biological targets, leading to significant biochemical effects.
Medicine
Research is ongoing to investigate the therapeutic potential of this compound. Preliminary studies have indicated that it may possess anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7 cells), where it has been shown to induce apoptosis and decrease cell viability significantly. Its structural characteristics may also allow it to function as a drug delivery agent or as part of a conjugate in targeted therapy.
Industry
In industrial applications, this compound can be utilized in the development of dyes and pigments due to its chromophoric properties. Its structural features enable it to be incorporated into various formulations that require specific colorimetric responses.
Case Study 1: Antimicrobial Efficacy
A controlled study evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The results demonstrated not only effective inhibition of bacterial growth but also synergistic effects when combined with conventional antibiotics, indicating potential for use in combination therapies.
Case Study 2: Anticancer Properties
An in vitro study focused on the impact of this compound on MCF-7 breast cancer cells revealed significant cytotoxicity. The treatment led to increased caspase activity, suggesting activation of apoptotic pathways. These findings highlight its potential as an anticancer agent that warrants further investigation through clinical trials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol involves its interaction with biological targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or other biological activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and functional differences between 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol and analogous compounds:
Functional and Reactivity Differences
- Electron Effects : The nitro group in the target compound enhances electron deficiency, improving its ability to coordinate with transition metals compared to hydroxyl or methoxy derivatives .
- Optical Properties : Unlike PAN, which absorbs at ~470 nm due to its azo chromophore , the nitro group in the target compound may shift absorbance to longer wavelengths (bathochromic shift), making it suitable for near-infrared applications .
Research Findings and Data
Table 1: Key Physical Properties of Selected Compounds
Table 2: Metal-Binding Affinities (Log K Values)
| Metal Ion | 1-(2-Me-5-NO₂-Ph-iminomethyl)-2-naphthol | PAN | 1-(2-OH-Ph-iminomethyl)-2-naphthol |
|---|---|---|---|
| Cu²⁺ | 8.2 | 7.5 | 6.8 |
| Fe³⁺ | 9.1 | 8.3 | 7.2 |
Biological Activity
1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol is a Schiff base compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound's chemical formula is , and it features a naphthol moiety linked to a nitrophenyl group through an imine bond. The presence of both the naphthol and nitrophenyl groups suggests a potential for significant biological interactions.
Biological Activity Overview
Research indicates that Schiff bases, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Schiff bases are known for their efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that these compounds can inhibit the growth of cancer cells.
- Enzyme Inhibition : Schiff bases have been studied for their ability to inhibit specific enzymes, which may have therapeutic implications.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal action |
In one study, the compound was tested against several microbial strains, showing a minimum inhibitory concentration (MIC) ranging from 10 to 31 µg/ml, indicating strong antimicrobial properties compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research findings suggest:
- Cell Lines Tested : Hela, MCF7 (breast cancer), HepG2 (liver cancer), Colo205 (colon cancer).
- Results : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been another area of investigation. For example:
- Alkaline Phosphatase Inhibition : Studies indicated that Schiff bases could act as effective inhibitors of alkaline phosphatase, which is relevant in various metabolic processes and disease states.
- Mechanism : The interaction with the enzyme may involve coordination through the nitrogen atom of the imine group, enhancing binding affinity .
Case Studies
- Antimicrobial Efficacy : A study conducted on various Schiff bases, including derivatives of this compound, highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity Assessment : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methyl-5-nitrophenyliminomethyl)-2-naphthol, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 2-methyl-5-nitroaniline and 2-naphthol derivatives. Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid, piperidine) to facilitate imine bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at reflux temperatures (80–120°C) to accelerate kinetics while avoiding decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy : A sharp peak near 1600–1650 cm⁻¹ confirms the C=N stretch of the imine group. Broad O-H stretches (3200–3500 cm⁻¹) indicate phenolic -OH .
- NMR analysis :
- ¹H NMR : Aromatic protons from the naphthol (δ 6.8–8.5 ppm) and nitro-substituted phenyl groups (δ 7.2–8.0 ppm). The imine proton (CH=N) appears as a singlet near δ 8.5–9.0 ppm .
- ¹³C NMR : Distinct signals for the imine carbon (δ 150–160 ppm) and nitro group carbons (δ 120–130 ppm) .
- X-ray crystallography : Resolves bond angles and confirms planar geometry of the imine-naphthol system .
Advanced Research Questions
Q. What advanced chromatographic methods enable enantiomeric separation of Schiff base derivatives like this compound?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC, such as immobilized polysaccharide phases (e.g., Chiralpak® IA), effectively separate enantiomers. Key factors include:
- Mobile phase composition : Hexane/isopropanol mixtures (90:10 v/v) with 0.1% trifluoroacetic acid to suppress tailing .
- Column temperature : Elevated temperatures (30–40°C) reduce retention times while maintaining resolution .
- Detection : UV-Vis at λ = 250–300 nm, where the nitro and naphthol groups exhibit strong absorbance .
Q. How do computational methods like DFT elucidate the electronic properties and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal:
- HOMO-LUMO gaps : Predict reactivity trends; narrower gaps correlate with higher electrophilicity .
- Charge distribution : Nitro groups withdraw electron density, stabilizing the imine bond .
- Thermodynamic stability : Gibbs free energy comparisons between tautomers (e.g., enol vs. keto forms) guide synthetic route optimization .
Q. What strategies mitigate discrepancies in spectroscopic data when characterizing samples from divergent synthetic routes?
- Methodological Answer :
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted aniline or naphthol derivatives) that alter spectral baselines .
- Isomer differentiation : 2D NMR (e.g., COSY, NOESY) detects positional isomerism in the nitro-phenyl or naphthol moieties .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry caused by synthetic variations .
Specialized Applications
Q. How can the nonlinear optical (NLO) properties of this compound be experimentally characterized?
- Methodological Answer :
- Z-scan technique : Measures third-order nonlinear susceptibility (χ³) using a pulsed laser (e.g., Nd:YAG, 532 nm). Thin films of the compound are prepared via spin-coating for testing .
- Nonlinear absorption : Open-aperture Z-scan profiles quantify two-photon absorption coefficients (β), critical for photonic applications .
Q. What toxicological considerations are relevant for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
